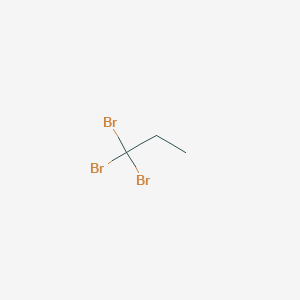
1,1,1-Tribromopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Tribromopropane is an organic compound with the molecular formula C₃H₅Br₃. It is a colorless to pale yellow liquid at room temperature and is known for its high density and reactivity. This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
1,1,1-Tribromopropane can be synthesized through several methods:
Addition of Bromine to Propylene: One common method involves the addition of bromine to propylene in the presence of a catalyst such as iron. This reaction typically occurs at low temperatures to control the reaction rate and yield.
Reaction with Phosphorus Pentabromide: Another method involves the reaction of epibromohydrin or symmetrical dibromohydrin with phosphorus pentabromide. This method is often used in laboratory settings due to its simplicity and high yield.
Industrial Production: Industrially, this compound is produced by the bromination of propane using bromine in the presence of a catalyst.
Analyse Des Réactions Chimiques
1,1,1-Tribromopropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: The compound can be reduced to form 1,1-dibromopropane or 1-bromopropane using reducing agents such as zinc in acetic acid.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes such as 1,1-dibromoethylene.
Applications De Recherche Scientifique
1,1,1-Tribromopropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biological molecules.
Industrial Applications: In industry, this compound is used as a flame retardant, solvent, and intermediate in the production of other brominated compounds.
Mécanisme D'action
The mechanism of action of 1,1,1-tribromopropane involves its reactivity with nucleophilic sites in molecules. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows this compound to modify proteins, enzymes, and other biological molecules by forming covalent bonds with nucleophilic residues such as cysteine, serine, and lysine .
Comparaison Avec Des Composés Similaires
1,1,1-Tribromopropane can be compared with other brominated propanes such as 1,2,3-tribromopropane and 1,1-dibromopropane:
Propriétés
Numéro CAS |
25497-42-1 |
|---|---|
Formule moléculaire |
C3H5Br3 |
Poids moléculaire |
280.78 g/mol |
Nom IUPAC |
1,1,1-tribromopropane |
InChI |
InChI=1S/C3H5Br3/c1-2-3(4,5)6/h2H2,1H3 |
Clé InChI |
AONKGGMHQHWMSM-UHFFFAOYSA-N |
SMILES canonique |
CCC(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



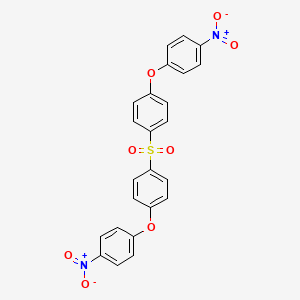
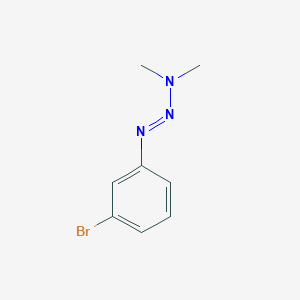
![[(2-Chloroethenyl)sulfanyl]benzene](/img/structure/B14695770.png)
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde](/img/structure/B14695773.png)
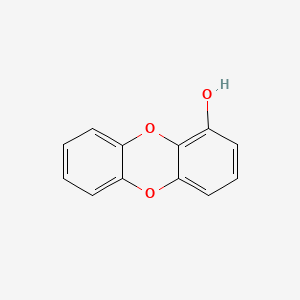
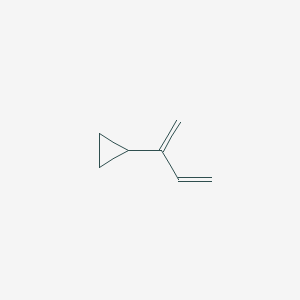
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)
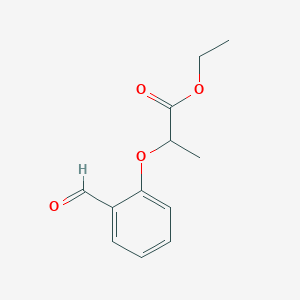
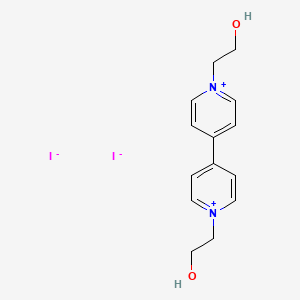
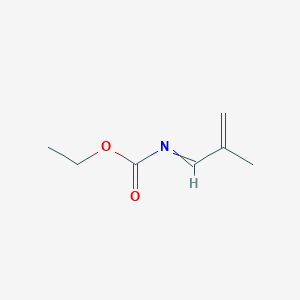
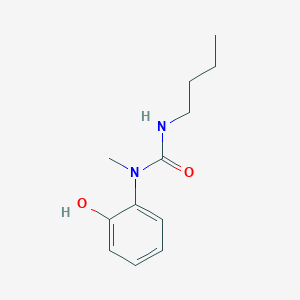
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
